molecular formula C9H11NO2 B153057 3-Acetyl-4-oxocyclohexane-1-carbonitrile CAS No. 127682-20-6

3-Acetyl-4-oxocyclohexane-1-carbonitrile

Cat. No. B153057
M. Wt: 165.19 g/mol
InChI Key: JDAWWDWUQMCZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-oxocyclohexane-1-carbonitrile is a chemical compound that has recently gained attention in scientific research. It is a versatile molecule that has a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism Of Action

The mechanism of action of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the inhibition of various enzymes and receptors that are involved in the pathogenesis of diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. It also inhibits the growth of cancer cells by inducing apoptosis and suppressing cell proliferation.

Biochemical And Physiological Effects

3-Acetyl-4-oxocyclohexane-1-carbonitrile has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also exhibits antimicrobial activity against various bacterial and fungal strains. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-4-oxocyclohexane-1-carbonitrile in lab experiments is its versatility. It can be used as a starting material for the synthesis of various bioactive molecules. It is also relatively easy to synthesize and yields high purity product. However, one of the limitations is its potential toxicity. It is important to handle this compound with care and follow appropriate safety protocols.

Future Directions

There are several future directions for the research on 3-Acetyl-4-oxocyclohexane-1-carbonitrile. One of the areas of interest is the development of new synthetic methods that can improve the yield and efficiency of the synthesis. Another area of interest is the optimization of the biological activity of this compound by designing new derivatives and analogs. In addition, further studies are needed to investigate the potential side effects and toxicity of this compound in vivo.

Synthesis Methods

The synthesis of 3-Acetyl-4-oxocyclohexane-1-carbonitrile involves the reaction of cyclohexanone with acetyl cyanide in the presence of a catalyst such as piperidine or triethylamine. The reaction proceeds through an aldol condensation followed by a dehydration step to yield the desired product. This method is relatively simple and yields high purity product. However, the reaction conditions need to be carefully controlled to avoid side reactions and ensure high yield.

Scientific Research Applications

3-Acetyl-4-oxocyclohexane-1-carbonitrile has been extensively studied for its potential applications in pharmaceuticals and agrochemicals. It has been shown to exhibit significant biological activity against various diseases such as cancer, inflammation, and microbial infections. In addition, it has been used as a building block for the synthesis of various bioactive molecules.

properties

CAS RN

127682-20-6

Product Name

3-Acetyl-4-oxocyclohexane-1-carbonitrile

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-acetyl-4-oxocyclohexane-1-carbonitrile

InChI

InChI=1S/C9H11NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h7-8H,2-4H2,1H3

InChI Key

JDAWWDWUQMCZFD-UHFFFAOYSA-N

SMILES

CC(=O)C1CC(CCC1=O)C#N

Canonical SMILES

CC(=O)C1CC(CCC1=O)C#N

synonyms

Cyclohexanecarbonitrile, 3-acetyl-4-oxo- (9CI)

Origin of Product

United States

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